molecular formula C14H14ClNO3 B2930044 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396677-93-2

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2930044
CAS No.: 1396677-93-2
M. Wt: 279.72
InChI Key: PAMDVZHMQHWQOZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic organic compound with the molecular formula C15H16ClNO3 and a molecular weight of 293.74 g/mol . This benzamide derivative features a furan heterocycle and a 2-hydroxypropyl linker, a structural motif found in compounds investigated for their potential biological activity in scientific research . Compounds incorporating furan and benzamide pharmacophores have been studied in various research contexts, with some showing promise in areas such as antiprotozoal activity . The presence of both the furan ring and the chloro-substituted benzamide group in a single molecule makes it a compound of interest for further exploration in medicinal chemistry and drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can handle this material with the general precautions standard for laboratory chemicals.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDVZHMQHWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-(furan-2-yl)-2-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2)

  • Structural Differences : The bromine atom replaces chlorine at the benzamide’s 2-position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine.
  • Molecular Weight : 324.17 g/mol (vs. 295.73 g/mol for the chloro analog), increasing molecular bulk .
  • Potential Implications: Higher lipophilicity (predicted via XLogP3) could improve membrane permeability but reduce aqueous solubility.

2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS 1421526-50-2)

  • Structural Differences : A fluorine atom is introduced at the 6-position of the benzamide, and the furan is replaced with thiophene.
  • Thiophene’s sulfur atom provides stronger electron-donating capacity than furan’s oxygen, affecting aromatic stacking .
  • Molecular Weight : 313.8 g/mol, slightly lower than the furan-containing analog due to fluorine’s lower atomic mass .

Heterocyclic Variants

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 313496-17-2)

  • Structural Differences : The hydroxypropyl-furan group is replaced with a 5-methoxyindole-ethyl chain.
  • Key Properties: Higher molecular weight (328.8 g/mol) due to the indole system. Increased hydrogen bond donors (2 vs. 1 in the target compound) and acceptors (2 vs. 3), enhancing polar interactions . XLogP3 = 3.9 (similar lipophilicity to the chloro analog), suggesting comparable bioavailability .

N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

  • Structural Differences : Incorporates a pyridinyl group and tert-butylphenyl substituents.
  • The bulky tert-butyl group may sterically hinder target binding .

Agrochemically Relevant Benzamides

Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

  • Structural Differences : A urea-linked trifluoromethoxyphenyl group replaces the hydroxypropyl-furan chain.
  • Application : Insect growth regulator targeting chitin synthesis. The chloro and trifluoromethoxy groups enhance stability and bioactivity .

2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide

  • Structural Differences: Features a cyclopropyl amine and dichlorophenyl-difluoro-hydroxypropanone moiety.
  • Application : Fluorinated crop protection agent with improved resistance to metabolic degradation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents Potential Applications Reference
2-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide C₁₄H₁₅ClNO₃ 295.73 ~3.5* 1 / 3 Chloro, furan, hydroxypropyl Under investigation
2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide C₁₄H₁₄BrNO₃ 324.17 ~3.8* 1 / 3 Bromo, furan, hydroxypropyl Research compound
2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide C₁₄H₁₃ClFNO₂S 313.8 ~3.7* 1 / 3 Chloro, fluoro, thiophene Pharmaceutical intermediate
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O₂ 328.8 3.9 2 / 2 Chloro, methoxyindole Catalytic ligand
Triflumuron C₁₅H₁₀ClF₃N₂O₃ 358.7 4.2 2 / 4 Chloro, trifluoromethoxy, urea Insect growth regulator

*Predicted based on structural analogs.

Key Research Findings

  • Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which may enhance bioactivity but reduce solubility . Chloro-fluoro combinations (e.g., ) balance electron withdrawal and metabolic stability .
  • Indole-containing benzamides () show utility in catalysis due to their planar aromatic systems .
  • Agrochemical Design : Fluorinated benzamides () demonstrate enhanced environmental persistence and target specificity, critical for modern pesticides .

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